molecular formula C11H14O B13880813 4-(1-Methylcyclobutyl)phenol CAS No. 91876-30-1

4-(1-Methylcyclobutyl)phenol

Cat. No.: B13880813
CAS No.: 91876-30-1
M. Wt: 162.23 g/mol
InChI Key: YJVBYTWPIVBJHZ-UHFFFAOYSA-N
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Description

4-(1-Methylcyclobutyl)phenol is an organic compound with the molecular formula C11H14O. It is a phenolic compound characterized by a phenol group attached to a 1-methylcyclobutyl group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methylcyclobutyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-bromophenol with 1-methylcyclobutylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a solvent such as diethyl ether or tetrahydrofuran (THF). The reaction mixture is then quenched with water and extracted to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methylcyclobutyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Methylcyclobutyl)phenol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(1-Methylcyclobutyl)phenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it exhibits antioxidant properties by scavenging free radicals and chelating metal ions. It also modulates cell signaling pathways and gene expression, contributing to its biological effects. The compound’s ability to inhibit enzymes such as cyclooxygenase-2 (COX-2) and modulate cytokine production further enhances its pharmacological potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Methylcyclobutyl)phenol is unique due to the presence of the 1-methylcyclobutyl group, which imparts distinct steric and electronic properties.

Properties

CAS No.

91876-30-1

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

4-(1-methylcyclobutyl)phenol

InChI

InChI=1S/C11H14O/c1-11(7-2-8-11)9-3-5-10(12)6-4-9/h3-6,12H,2,7-8H2,1H3

InChI Key

YJVBYTWPIVBJHZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)C2=CC=C(C=C2)O

Origin of Product

United States

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